Lipophilicity Differentiation: XLogP3 of 4-Bromo-2-(sec-butoxy)aniline vs. Shorter-Chain 4-Bromo-2-alkoxyanilines
The target compound's predicted XLogP3 of 3.2 [1] exceeds that of the 4-bromo-2-ethoxy analog (predicted XLogP3 ≈2.1–2.3, based on a two-methylene reduction in the alkoxy chain) and the 4-bromo-2-isopropoxy analog (predicted XLogP3 ≈2.7–2.9) . This lipophilicity increment of 0.3–1.1 log units places the sec-butoxy derivative in the range associated with improved passive membrane permeability while remaining below the LogP >5 threshold often correlated with poor solubility and promiscuous off-target binding [2]. For medicinal chemistry programs requiring balanced permeability with maintained aqueous solubility, this intermediate LogP value offers a differentiated starting point.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (predicted) |
| Comparator Or Baseline | 4-Bromo-2-ethoxyaniline: XLogP3 ≈2.1–2.3 (predicted); 4-Bromo-2-isopropoxyaniline: XLogP3 ≈2.7–2.9 (predicted) |
| Quantified Difference | ΔXLogP3 = +0.3 to +1.1 vs. shorter-chain analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); comparator values estimated from molecular structure increments. |
Why This Matters
Lipophilicity differences of this magnitude can translate to 3- to 10-fold changes in membrane partitioning, directly affecting cell-based assay potency and in vivo distribution—key considerations for lead optimization procurement.
- [1] PubChem. (2024). Compound Summary for CID 65342049: 4-Bromo-2-(butan-2-yloxy)aniline, Computed Properties. National Library of Medicine, NCBI. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/65342049 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. doi:10.1517/17460441003605098 View Source
